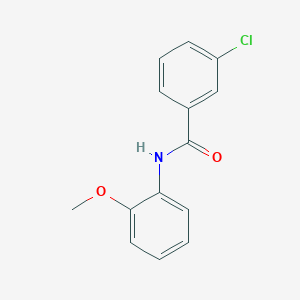![molecular formula C12H12ClN3OS B11703240 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11703240.png)
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-クロロフェニル)-1,3,4-チアジアゾール-2-イル]ブタンアミド: は、チアジアゾール誘導体のクラスに属する化学化合物です。チアジアゾールは、5員環に硫黄原子と窒素原子を両方とも含む複素環式化合物です。
製造方法
合成経路と反応条件: N-[5-(2-クロロフェニル)-1,3,4-チアジアゾール-2-イル]ブタンアミドの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、酸性または塩基性条件下で、クロロフェニル置換ヒドラジンとチオカルボニル化合物との縮合反応です。反応は、中間ヒドラゾンの形成を経て進行し、その後、環化してチアジアゾール環を形成します。
工業生産方法: この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模です。連続フローリアクターの使用と最適化された反応条件は、プロセスの効率と収率を高めることができます。さらに、再結晶またはクロマトグラフィーなどの精製工程を使用して、高純度の所望の生成物を得ます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a chlorophenyl-substituted hydrazine and a thiocarbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
反応の種類: N-[5-(2-クロロフェニル)-1,3,4-チアジアゾール-2-イル]ブタンアミドは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: 還元反応は、チアジアゾール環をジヒドロチアジアゾールに変換することができます。
置換: クロロフェニル基は、求核置換反応に参加して、さまざまな誘導体を形成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: アミン、チオール、またはアルコキシドなどの求核剤は、塩基性条件下で使用することができます。
主要生成物: これらの反応から形成される主要生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、置換反応はさまざまな官能基化誘導体を生成する可能性があります。
科学研究への応用
化学: 化学では、N-[5-(2-クロロフェニル)-1,3,4-チアジアゾール-2-イル]ブタンアミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物学的研究では、この化合物は、抗菌剤としての可能性について研究されています。チアジアゾール環の存在は、生物学的活性を付与することが知られており、この化合物の誘導体は、特定の細菌や真菌の増殖を阻害する上で有望な結果を示しています。
医学: 医学の分野では、N-[5-(2-クロロフェニル)-1,3,4-チアジアゾール-2-イル]ブタンアミドとその誘導体は、潜在的な治療用途について調査されています。これらには、抗炎症、抗癌、および抗ウイルス活性があります。この化合物は、特定の生物学的標的に結合する能力があるため、創薬の候補となっています。
産業: 産業的には、この化合物は、特定の特性を持つ新素材の開発に使用されています。たとえば、ポリマーに組み込んで熱安定性を向上させたり、染料や顔料の合成のための前駆体として使用したりすることができます。
科学的研究の応用
Chemistry: In chemistry, N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential as an antimicrobial agent. The presence of the thiadiazole ring is known to impart biological activity, and derivatives of this compound have shown promising results in inhibiting the growth of certain bacteria and fungi.
Medicine: In the field of medicine, this compound and its derivatives are being investigated for their potential therapeutic applications. These include anti-inflammatory, anticancer, and antiviral activities. The compound’s ability to interact with specific biological targets makes it a candidate for drug development.
Industry: Industrially, this compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability or used as a precursor for the synthesis of dyes and pigments.
作用機序
N-[5-(2-クロロフェニル)-1,3,4-チアジアゾール-2-イル]ブタンアミドの作用機序は、特定の分子標的との相互作用を伴います。チアジアゾール環は、酵素または受容体に結合して、生物学的経路の調節につながります。たとえば、抗菌用途では、この化合物は、細菌の細胞壁合成に不可欠な酵素の活性を阻害することで、細菌の増殖を防ぐ可能性があります。
類似化合物との比較
類似化合物:
- 5-(4-クロロフェニル)-1,3,4-チアジアゾール-2-スルホンアミド
- **2,
特性
分子式 |
C12H12ClN3OS |
|---|---|
分子量 |
281.76 g/mol |
IUPAC名 |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C12H12ClN3OS/c1-2-5-10(17)14-12-16-15-11(18-12)8-6-3-4-7-9(8)13/h3-4,6-7H,2,5H2,1H3,(H,14,16,17) |
InChIキー |
GNNWLAMMDAUJCY-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


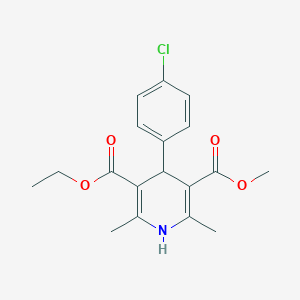
![3-(2-Methylthieno[3,2-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11703164.png)
![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11703170.png)
![2-[4-(4-Bromophenoxy)phenyl]isoindole-1,3-dione](/img/structure/B11703172.png)
![(2Z)-N-Benzyl-2-[(4-bromophenyl)formamido]-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]prop-2-enamide](/img/structure/B11703174.png)
![2-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-4,5-diphenyl-1,3-thiazole](/img/structure/B11703179.png)
![2-(4-Bromophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B11703183.png)
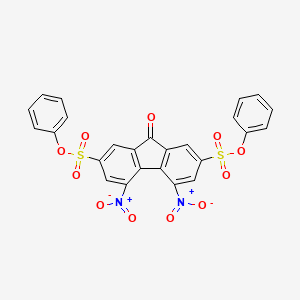
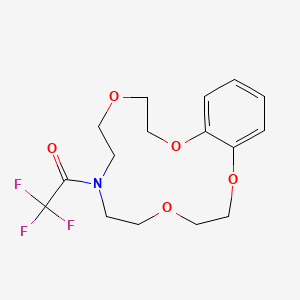
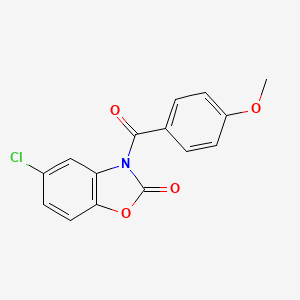
![N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703217.png)
![Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11703222.png)
![4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol](/img/structure/B11703225.png)
